molecular formula C17H30O B14611325 5-(Prop-2-YN-1-YL)tetradecan-6-one CAS No. 57808-13-6

5-(Prop-2-YN-1-YL)tetradecan-6-one

Cat. No.: B14611325
CAS No.: 57808-13-6
M. Wt: 250.4 g/mol
InChI Key: PCVQDRSAEPNYMY-UHFFFAOYSA-N
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Description

5-(Prop-2-YN-1-YL)tetradecan-6-one is a synthetic organic compound featuring a ketone group and a terminal alkyne moiety within a tetradecane chain. This unique structure makes it a valuable building block and intermediate in advanced organic synthesis and materials science research. The terminal alkyne group is particularly significant due to its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction is widely employed in bioconjugation, polymer chemistry, and pharmaceutical research for the reliable and selective formation of 1,2,3-triazole linkages. Researchers can utilize this compound to develop novel chemical probes, polymer precursors, or complex molecular architectures. The ketone functionality offers an additional site for further chemical modification, such as nucleophilic addition or reduction, allowing for the creation of a diverse array of derivatives from a single intermediate. This product is intended for use by qualified researchers in laboratory settings only. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57808-13-6

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

5-prop-2-ynyltetradecan-6-one

InChI

InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-17(18)16(13-6-3)14-8-5-2/h3,16H,4-5,7-15H2,1-2H3

InChI Key

PCVQDRSAEPNYMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(CCCC)CC#C

Origin of Product

United States

Preparation Methods

Enolate Generation and Propargylation

The α-protons adjacent to the ketone in tetradecan-6-one (C5 and C7) undergo deprotonation using sterically hindered bases such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). Enolate formation at C5 is favored under kinetic conditions (low temperature, THF solvent). Subsequent alkylation with propargyl bromide (HC≡C–CH2Br) introduces the propargyl group:

$$
\text{Tetradecan-6-one} + \text{Propargyl bromide} \xrightarrow{\text{LDA, THF, -78°C}} \text{this compound}
$$

Optimization Insights :

  • Base Selection : KHMDS in THF at -78°C yields 68% regioselectivity for C5 alkylation.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enolate stability versus ethereal solvents.
  • Quenching Protocol : Aqueous NH4Cl minimizes ketone reduction.

Ruthenium-Catalyzed C–C Coupling of Propargyl Alcohols

Adapting Regioselective Coupling Methodologies

The RuCl(cod)(C5Me5)-catalyzed coupling of prop-2-yn-1-ols with allyl alcohols offers a modular approach. For this compound, the propargyl alcohol (HC≡C–CH2OH) couples with a C13 allyl alcohol precursor containing a masked ketone (e.g., a silyl-protected alcohol):

$$
\text{Prop-2-yn-1-ol} + \text{CH}3(\text{CH}2)8\text{CH}(\text{OSiMe}3)\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{RuCl(cod)(C}5\text{Me}5), 80^\circ\text{C}} \text{Linear adduct}
$$

Post-Coupling Steps :

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group.
  • Oxidation : Dess–Martin periodinane oxidizes the secondary alcohol to the ketone.

Yield Data :

Step Yield (%) Conditions
Coupling 75 80°C, 12 h
Deprotection/Oxidation 82 TBAF, then DMP, RT

Bromide Substitution at C5

Synthesis of 5-Bromo-tetradecan-6-one

Bromination at C5 is achieved via radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN):

$$
\text{Tetradecan-6-one} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{5-Bromo-tetradecan-6-one}
$$

Propargyl Grignard Substitution

The bromide undergoes nucleophilic displacement with a propargyl Grignard reagent:

$$
\text{5-Bromo-tetradecan-6-one} + \text{HC≡C–CH}_2\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{this compound}
$$

Challenges :

  • Competing Elimination : Use of low temperatures (-20°C) suppresses E2 pathways.
  • Grignard Stability : Slow addition rates prevent premature quenching.

Conjugate Addition to α,β-Unsaturated Ketones

Propargyl Copper Reagents

A Cu(I)-catalyzed conjugate addition installs the propargyl group at C5 of an α,β-unsaturated tetradecan-6-one:

$$
\text{CH}3(\text{CH}2)8\text{COCH}2\text{CH=CH}(\text{CH}2)4\text{CH}3 + \text{HC≡C–CH}2\text{Cu} \xrightarrow{\text{THF, -10°C}} \text{this compound}
$$

Advantages :

  • Stereocontrol : Anti-addition minimizes steric clashes.
  • Functional Group Tolerance : Ketones remain intact under Cu catalysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Key Limitations
Enolate Alkylation 68 Moderate Competing C7 alkylation
Ru-Catalyzed Coupling 75 High Requires multistep oxidation
Bromide Substitution 60 High Radical bromination side products
Conjugate Addition 72 High Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-YN-1-YL)tetradecan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, forming alkenes or alkanes.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Prop-2-YN-1-YL)tetradecan-6-one involves its interaction with various molecular targets. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, providing neuroprotective effects. Additionally, the compound may interact with other molecular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Prop-2-YN-1-YL)tetradecan-6-one with compounds sharing structural motifs such as alkyne groups, ketones, or long hydrocarbon chains.

Functional Group and Reactivity Comparison

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₁₇H₃₀O 250.43 Ketone, terminal alkyne Potential for alkyne cycloadditions; ketone-mediated nucleophilic reactions
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 Terminal alkyne, nitrile, thiol High reactivity due to nitrile and thiol groups; limited toxicity data
(1S,4aS,8aS*)-17-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethylnaphthalen-1-yl)heptadecanoic acid (Compound 11) C₃₄H₅₄O₂ 502.79 Carboxylic acid, polycyclic substituent Steric hindrance from fused cyclic groups; acidic properties
Key Observations:

Alkyne Reactivity : Both this compound and (Prop-2-yn-1-ylsulfanyl)carbonitrile contain terminal alkynes, but the latter’s nitrile and thiol groups enable distinct reactivity (e.g., nucleophilic substitutions) compared to the ketone-dominated reactivity of the former .

Chain Length and Steric Effects : Compound 11 (C₃₄H₅₄O₂) features a carboxylic acid group and a bulky polycyclic substituent, contrasting with the linear hydrocarbon chain and smaller alkyne group in the target compound. This difference suggests divergent applications: Compound 11 may act as a surfactant or lipid analog, while the target compound’s alkyne-ketone system is more suited for synthetic intermediates .

Key Observations:
  • Safety Gaps : All three compounds lack comprehensive toxicological profiles. The precautionary measures for (Prop-2-yn-1-ylsulfanyl)carbonitrile (e.g., avoiding inhalation) highlight general risks associated with reactive functional groups, which may extrapolate to the target compound .
  • Regulatory Status: None of these compounds are listed under stringent regulatory frameworks (e.g., REACH), emphasizing the need for further safety evaluations.

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